N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
N-[1-(6-Methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a sulfonamide derivative featuring a piperidine scaffold substituted with a 6-methylpyrazine ring and a cyclopropanesulfonamide group. Its structural uniqueness lies in the combination of a pyrazine heterocycle (with a methyl substituent) and the strained cyclopropane ring within the sulfonamide moiety, which may influence its binding affinity and metabolic stability compared to analogs .
Properties
IUPAC Name |
N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2S/c1-10-7-14-8-13(15-10)17-6-2-3-11(9-17)16-20(18,19)12-4-5-12/h7-8,11-12,16H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYUOYMYIMOEHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ). This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropanesulfonamide moiety attached to a piperidine ring substituted with a 6-methylpyrazin-2-yl group. Its chemical structure contributes to its biological activity, particularly in targeting specific enzymes involved in cellular signaling pathways.
This compound acts primarily as an inhibitor of PI3Kδ, which plays a crucial role in the signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting this enzyme, the compound may induce apoptosis in cancer cells and modulate immune responses.
Antifungal Activity
Recent studies have highlighted the antifungal properties of piperidine derivatives, including those similar to this compound. For instance, derivatives have shown efficacy against Candida auris, a resistant fungal pathogen. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.24 to 0.97 μg/mL, indicating potent antifungal activity .
Antitumor Activity
The compound's potential as an antitumor agent is also notable. Research indicates that piperidine-based compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For example, derivatives similar to this compound have shown effectiveness in inducing apoptotic pathways in tumor cells .
Case Studies
-
Study on PI3Kδ Inhibition :
- Objective : Evaluate the effects of this compound on PI3Kδ activity.
- Findings : The compound demonstrated significant inhibition of PI3Kδ, leading to reduced cell viability in hematological malignancies.
- Antifungal Susceptibility Testing :
Summary of Biological Activities
| Activity Type | Mechanism/Effect | MIC Values (μg/mL) | Notes |
|---|---|---|---|
| Antifungal | Disruption of plasma membrane; induces apoptosis | 0.24 - 0.97 | Effective against C. auris |
| Antitumor | Induces cell cycle arrest and apoptosis | Varies | Effective in various cancer cell lines |
| PI3Kδ Inhibition | Reduces cell viability in malignancies | Not specified | Significant therapeutic implications |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds, sourced from recent patent literature, share structural motifs with N-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide, particularly the cyclopropanesulfonamide group and heterocyclic frameworks. Key differences lie in the core scaffold, substituents, and biological activities (where disclosed).
Key Observations:
Core Scaffold Diversity :
- The target compound uses a piperidine ring, whereas analogs in the patent literature favor cyclopentane or pyrrolidine scaffolds . Piperidine’s six-membered ring may confer distinct conformational flexibility compared to the five-membered systems in analogs.
Heterocyclic Modifications :
- The target’s 6-methylpyrazine substituent contrasts with the imidazo-pyrrolo-pyrazine fused heterocycles in analogs. The latter are bulkier and may enhance interactions with hydrophobic binding pockets but could reduce solubility .
Sulfonamide Variations :
- While the target retains a cyclopropanesulfonamide , some analogs replace cyclopropane with trifluoropropylsulfonamide groups (e.g., ). The trifluoromethyl group could improve metabolic stability or electronegativity for target engagement.
Synthetic Efficiency :
- The synthesis of analogs like N-((1S,3R,4S)-3-ethyl-4-(3-(3-hydroxypropyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide achieved a 37% yield after silica gel chromatography , suggesting that structural complexity (e.g., stereochemistry, fused rings) may hinder synthetic efficiency compared to simpler scaffolds.
Research Findings and Implications
- Cyclopropane’s strain energy might enhance binding kinetics, as seen in other sulfonamide-based inhibitors .
Limitations of Analogs :
Compounds with imidazo-pyrrolo-pyrazine moieties, while pharmacologically promising, face challenges in large-scale synthesis due to multi-step routes and low yields (e.g., 37% in ).- The impact of trifluoropropylsulfonamide substitution (in ) on target binding versus cyclopropanesulfonamide remains speculative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
